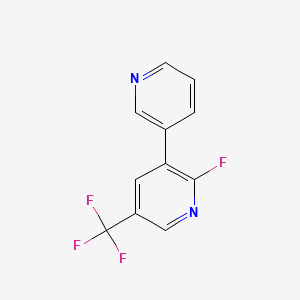

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

説明

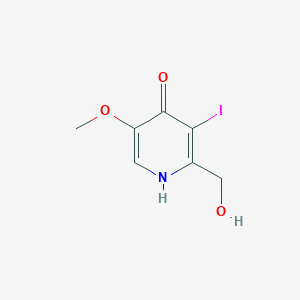

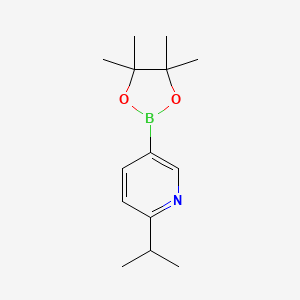

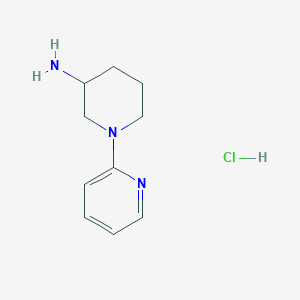

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine (2F3P5TFMP) is a chemical compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is composed of a pyridine ring with two fluorine atoms, one nitrogen atom and three carbon atoms. 2F3P5TFMP has been extensively studied for its potential applications in scientific research.

科学的研究の応用

Synthesis and Structure of Pyridine Derivatives

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is an important pyridine derivative with fluorine, widely utilized in the synthesis of pesticides. Different methods for its synthesis, evaluating each process, have been reviewed, highlighting its significance in chemical synthesis (Lu Xin-xin, 2006). Moreover, innovative strategies for synthesizing poly-substituted pyridines, such as 3-H, 3-fluoro, and 3-trifluoromethyl pyridines, have been established. These involve breaking the C-F bond of the anionically activated fluoroalkyl group, offering a supplementary approach to pyridine synthesis (Zixian Chen et al., 2010).

Modular Synthesis of Polysubstituted Pyridines

A one-pot reaction sequence involving Michael addition, [5 + 1] annulation, and dehydrofluorinative aromatization was introduced for the regioselective synthesis of various substituted pyridines, utilizing simple and transition-metal catalyst-free conditions (Zhidong Song et al., 2016).

Chiral Pyridine-Containing Oxazoline Derivatives

New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups were synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. Their structures were characterized by spectral and X-ray diffraction methods, and the conformation influenced by hydrogen bonding and weak interactions was analyzed (E. Wolińska et al., 2021).

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Innovative iridium(III) complexes were designed for high-performance partially solution-processed blue organic light-emitting diodes (OLEDs). The photophysical properties of these complexes were fine-tuned by altering ancillary ligands, resulting in excellent solubility, robust chemical stability, and bright emissions in the pure blue region. These complexes significantly outperformed in terms of emission, efficiency, and stability when compared to previous materials, marking a substantial advancement in OLED technology (Peng Tao et al., 2017).

Cationic Metal-Organic Frameworks for Dye Adsorption and Anion Removal

Triazole-decorated silver(I)-based cationic metal-organic frameworks (MOFs) were synthesized using newly designed ligands. These MOFs showcased accelerated anion-exchange processes due to highly electron-deficient pores and were effective in dye adsorption and the removal of oxoanions from water, illustrating their potential in environmental cleanup and water purification (Sandeep Kumar et al., 2021).

特性

IUPAC Name |

2-fluoro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZIZDGBEKEMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)